molecular formula C14H12Cl2N2O4S B2502541 (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate CAS No. 2248986-60-7

(3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate

Cat. No.: B2502541
CAS No.: 2248986-60-7
M. Wt: 375.22
InChI Key: CXOQSQWYOKNZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of chlorinated phenyl and pyridine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of 3-methylpyridine to form 2-chloro-6-methylpyridine. This intermediate is then reacted with 4-carboxylic acid chloride under basic conditions to form the pyridine carboxylate ester. Concurrently, 3-chloro-5-sulfamoylbenzyl alcohol is synthesized through the sulfonation of 3-chlorobenzyl alcohol followed by amination with sulfamide. The final step involves esterification of the pyridine carboxylate with the sulfamoylbenzyl alcohol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated positions on both the phenyl and pyridine rings are susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the aromatic rings.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted derivatives.

    Oxidation: Products may include sulfonic acids or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: Products include the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities. The presence of sulfonamide and pyridine moieties suggests possible interactions with biological targets.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various production processes.

Mechanism of Action

The mechanism of action of (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The chlorinated aromatic rings may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-sulfamoylphenyl)methyl 2-chloropyridine-4-carboxylate: Similar structure but lacks the methyl group on the pyridine ring.

    (3-Chloro-5-sulfamoylphenyl)methyl 2-methylpyridine-4-carboxylate: Similar structure but lacks the chlorine atom on the pyridine ring.

    (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylbenzoate: Similar structure but with a benzoate ester instead of a pyridine carboxylate.

Uniqueness

The uniqueness of (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. The presence of both chlorinated and sulfonamide groups enhances its chemical versatility and biological activity.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(3-chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O4S/c1-8-2-10(5-13(16)18-8)14(19)22-7-9-3-11(15)6-12(4-9)23(17,20)21/h2-6H,7H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOQSQWYOKNZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)OCC2=CC(=CC(=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.